

# An In-depth Technical Guide to BMS-770767: Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BMS-770767**. It is crucial to note a common point of confusion: **BMS-770767** is a potent and selective inhibitor of  $11\beta$ -hydroxysteroid dehydrogenase 1 ( $11\beta$ -HSD1), a therapeutic target for type 2 diabetes and metabolic syndrome. It is often mistaken for BMS-777607, a distinct compound that acts as a c-Met and Axl kinase inhibitor. This guide will focus on the correct entity, **BMS-770767**, while also providing context on the distinct activities of BMS-777607 to clarify any potential misconceptions.

## Chemical Identity and Physicochemical Properties of BMS-770767

**BMS-770767** is a small molecule with a triazolopyridine core structure.[1] Its chemical and physical properties are summarized in the tables below.

#### **Chemical Structure and Identifiers**



| Parameter         | Value  |
|-------------------|--|
| IUPAC Name        | 4-[8-(2-chlorophenoxy)-[2][3][4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol[2] |
| SMILES            | C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5<br>=CC=CC=C5Cl)O[2][5]                                |
| Molecular Formula | C19H18ClN3O2[2][3]   |
| CAS Number        | 1875067-34-7[2][4][5]  |

**Physicochemical Properties** 

| Property         | Value                        |
|------------------|------------------------------|
| Molecular Weight | 355.82 g/mol [3][4]          |
| pKa (Predicted)  | 14.69 ± 0.40[4]              |
| XLogP3           | 4.1[5]                       |
| Appearance       | White to off-white powder[4] |

## Mechanism of Action: Inhibition of 11β-HSD1

BMS-770767 functions as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][6] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][7] By inhibiting 11β-HSD1, BMS-770767 reduces local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue.[1][7] This mechanism of action has been investigated for its therapeutic potential in treating metabolic disorders, including type 2 diabetes and dyslipidemia.[1][8] Clinical trials have been conducted to evaluate the safety and efficacy of BMS-770767 in these indications.[9][10]

The inhibitory activity of **BMS-770767** against  $11\beta$ -HSD1 has been quantified in various species:

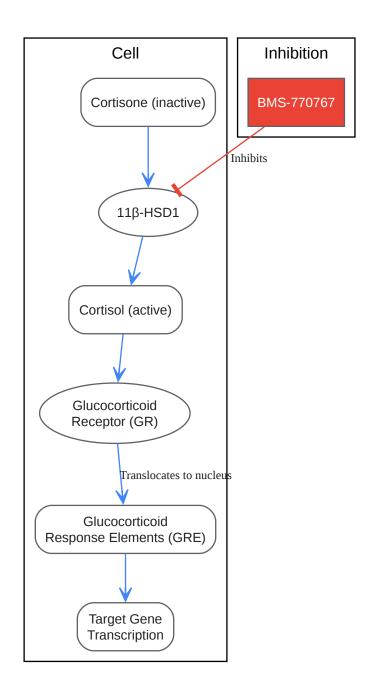


| Species           | ICso (nM) |
|-------------------|-----------|
| Human             | 2.5[1]    |
| Cynomolgus Monkey | 5.7[1]    |
| Mouse             | 143[1]    |

## **11β-HSD1 Signaling Pathway**

The following diagram illustrates the role of 11 $\beta$ -HSD1 in glucocorticoid activation and the inhibitory effect of BMS-770767.





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BMS-770767 inhibits the 11 $\beta$ -HSD1 enzyme.

#### Clarification: BMS-770767 vs. BMS-777607

A similarly named compound, BMS-777607, is a potent inhibitor of the receptor tyrosine kinases c-Met and Axl.[11][12][13][14] This compound has been investigated for its anti-cancer properties, as aberrant c-Met and Axl signaling is implicated in tumor growth, invasion, and metastasis.[11][12]



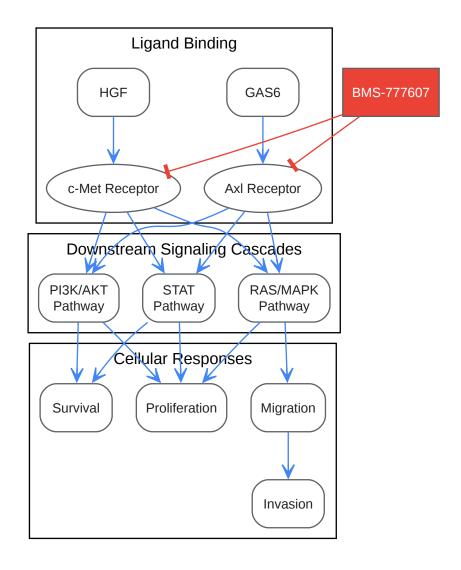
**Chemical and Biological Distinction** 

| Feature                  | BMS-770767                                   | BMS-777607                     |
|--------------------------|--|--------------------------------|
| Primary Target           | 11β-HSD1[1][6]                               | c-Met, AxI, Ron, Tyro3[13][14] |
| Therapeutic Area         | Type 2 Diabetes, Metabolic<br>Syndrome[1][8] | Oncology[11][12]               |
| IC <sub>50</sub> (AxI)   | Not Applicable                               | 1.1 nM[13][14]                 |
| IC <sub>50</sub> (c-Met) | Not Applicable                               | 3.9 nM[13][14]                 |

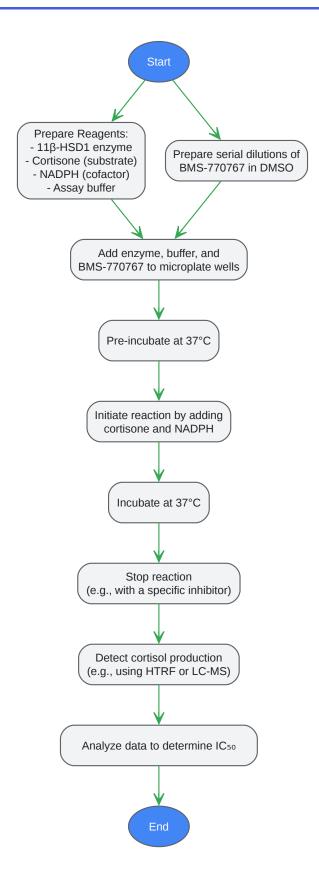
## c-Met and Axl Signaling Pathways (Target of BMS-777607)

For the benefit of researchers who may have arrived at this guide due to the naming confusion, a simplified diagram of the c-Met and Axl signaling pathways, the targets of BMS-777607, is provided below.

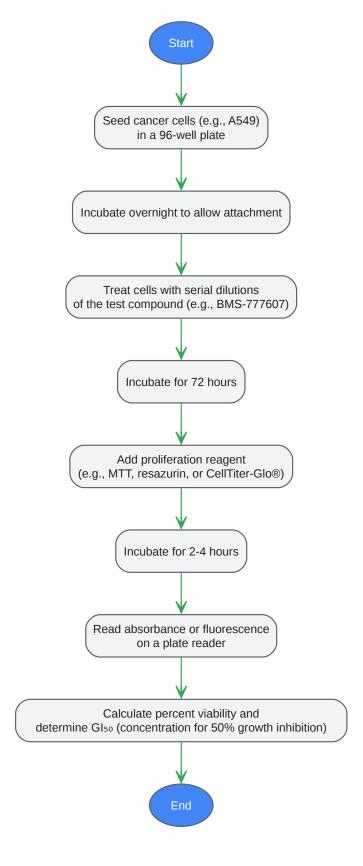












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- To cite this document: BenchChem. [An In-depth Technical Guide to BMS-770767: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606248#bms-770767-chemical-structure-and-properties]



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